molecular formula C32H29F3N4O4 B2934418 (3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide CAS No. 2567517-40-0

(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide

Cat. No.: B2934418
CAS No.: 2567517-40-0
M. Wt: 590.603
InChI Key: WNFBATBMDPEPFL-LVZFUZTISA-N
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Description

(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide is a useful research compound. Its molecular formula is C32H29F3N4O4 and its molecular weight is 590.603. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity

Research by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines, related in structural complexity to the compound , highlights the cytotoxic potential of such molecules. These derivatives exhibited potent cytotoxic activities against murine P388 leukemia, Lewis lung carcinoma (LLC), and human Jurkat leukemia cell lines, with IC(50) values in some cases less than 10 nM. This suggests the potential utility of similar compounds in cancer research and therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Heterocyclic Synthesis

The versatility of quinoline derivatives in synthesizing novel heterocyclic compounds is illustrated by the work of Awad, Abdel-rahman, and Bakhite (1991). Their synthesis of novel heterocyclo-thieno[2,3-b]quinoline derivatives provides insights into the chemical reactivity and potential for creating a broad range of biologically active molecules. Such endeavors enrich the chemical space explored for therapeutic and material science applications (Awad, Abdel-rahman, & Bakhite, 1991).

Antirheumatic Drug Metabolites

Research into disease-modifying antirheumatic drugs (DMARDs) by Baba et al. (1998) included the synthesis and activity assessment of metabolites of a quinoline derivative. This research underscores the importance of understanding the metabolic pathways of such compounds to optimize their pharmacological profiles for treating conditions like rheumatoid arthritis (Baba, Makino, Ohta, & Sohda, 1998).

Properties

IUPAC Name

(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29F3N4O4/c1-42-26-14-7-19(18-27(26)43-2)17-20-8-13-24-28(23-5-3-4-6-25(23)39-29(20)24)30(40)36-15-16-37-31(41)38-22-11-9-21(10-12-22)32(33,34)35/h3-7,9-12,14,17-18H,8,13,15-16H2,1-2H3,(H,36,40)(H2,37,38,41)/b20-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFBATBMDPEPFL-LVZFUZTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)NCCNC(=O)NC5=CC=C(C=C5)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)NCCNC(=O)NC5=CC=C(C=C5)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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